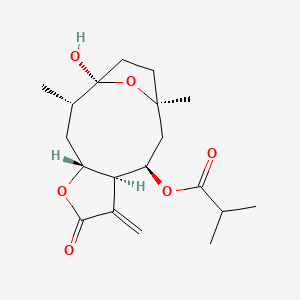
Tirotundin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tirotundin est une lactone sesquiterpénique d'origine végétale isolée de Tithonia rotundifolia. Elle est connue pour son double effet d'activation du récepteur alpha activé par les proliférateurs de peroxysomes et du récepteur gamma activé par les proliférateurs de peroxysomes. Ce composé est l'un des composants actifs présents dans les médicaments traditionnels chinois utilisés pour traiter le diabète et l'hépatite .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Tirotundin peut être synthétisée par l'extraction de Tithonia diversifolia. Le processus implique l'utilisation de solvants organiques pour extraire l'huile brute, suivie de techniques chromatographiques pour isoler le composé .
Méthodes de production industrielle : La production industrielle de this compound implique généralement une extraction à grande échelle à partir de Tithonia diversifolia. La matière végétale est traitée à l'aide de solvants tels que l'éthanol ou le méthanol, et l'extrait est ensuite purifié par chromatographie sur colonne .
Types de réactions :
Oxydation : this compound peut subir des réactions d'oxydation, ce qui peut modifier ses groupes fonctionnels et améliorer son activité biologique.
Réduction : Les réactions de réduction peuvent modifier la structure cyclique lactonique de la this compound, ce qui peut affecter ses propriétés pharmacologiques.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound, conduisant à des dérivés présentant des activités biologiques différentes.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, chacun présentant des activités biologiques uniques .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les lactones sesquiterpéniques et leurs propriétés chimiques.
Biologie : Investigé pour son rôle dans la modulation des voies biologiques, en particulier celles impliquant les récepteurs activés par les proliférateurs de peroxysomes.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement du diabète, de l'hépatite et de l'inflammation.
Industrie : Utilisé dans le développement de nouveaux pesticides en raison de son activité nématicide contre les nématodes.
5. Mécanisme d'action
This compound exerce ses effets principalement par l'activation du récepteur alpha activé par les proliférateurs de peroxysomes et du récepteur gamma activé par les proliférateurs de peroxysomes. L'activation du récepteur gamma activé par les proliférateurs de peroxysomes est responsable de son effet antidiabétique, tandis que l'activation du récepteur alpha activé par les proliférateurs de peroxysomes peut améliorer la dyslipidémie. De plus, la this compound inhibe l'activation du facteur nucléaire kappa B, réduisant ainsi la synthèse de médiateurs inflammatoires .
Composés similaires :
Parthénolide : Une lactone sesquiterpénique ayant une activité nématicide similaire, isolée de Chrysanthemum parthenium.
Unicité de la this compound : La double activation de la this compound du récepteur alpha activé par les proliférateurs de peroxysomes et du récepteur gamma activé par les proliférateurs de peroxysomes la distingue des autres lactones sesquiterpéniques. Ce mécanisme d'action unique contribue à ses effets thérapeutiques divers, notamment des propriétés antidiabétiques, anti-inflammatoires et de modulation des lipides .
Applications De Recherche Scientifique
Tirotundin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Investigated for its role in modulating biological pathways, particularly those involving peroxisome proliferator-activated receptors.
Medicine: Explored for its potential therapeutic effects in treating diabetes, hepatitis, and inflammation.
Industry: Utilized in the development of novel pesticides due to its nematicidal activity against nematodes.
Mécanisme D'action
Tirotundin exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. Activation of peroxisome proliferator-activated receptor gamma is responsible for its anti-diabetic effect, while activation of peroxisome proliferator-activated receptor alpha may improve dyslipidemia. Additionally, this compound inhibits the activation of nuclear factor kappa B, thereby reducing the synthesis of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Parthenolide: A sesquiterpene lactone with similar nematicidal activity, isolated from Chrysanthemum parthenium.
Uniqueness of Tirotundin: this compound’s dual activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma sets it apart from other sesquiterpene lactones. This unique mechanism of action contributes to its diverse therapeutic effects, including anti-diabetic, anti-inflammatory, and lipid-modulating properties .
Propriétés
Formule moléculaire |
C19H28O6 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
[(1R,2S,4R,8S,9R,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3/t11-,13+,14+,15-,18-,19+/m0/s1 |
Clé InChI |
VKWNXJLVNFOOOS-QNIDSSLUSA-N |
SMILES |
CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3(CC[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Synonymes |
tirotundin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


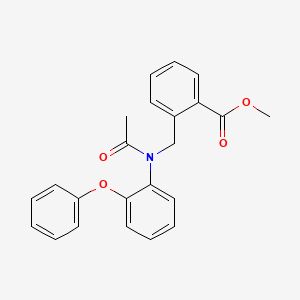
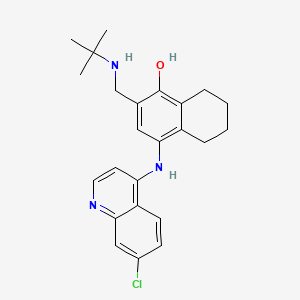


![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)
![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)

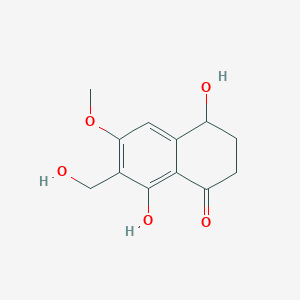

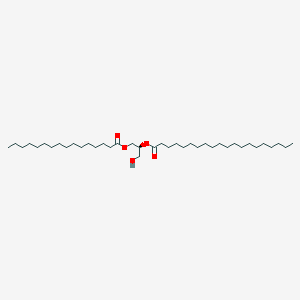
![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-icos-11-enoate](/img/structure/B1241060.png)



